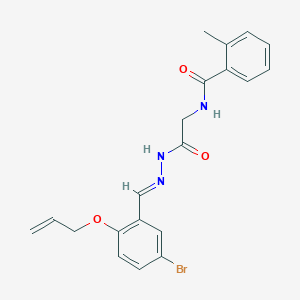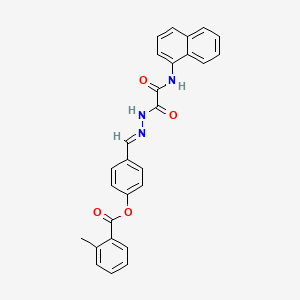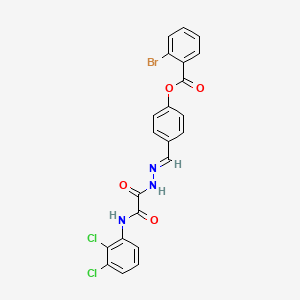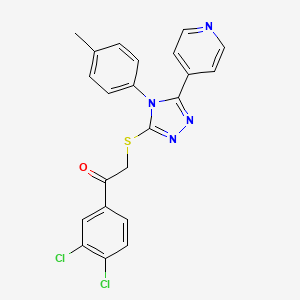![molecular formula C23H26Cl2N2O3 B12026307 [3-[(E)-(nonanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12026307.png)
[3-[(E)-(nonanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-[(E)-(nonanoylhydrazinylidene)metil]fenil] 2,4-dicloro benzoato es un complejo compuesto orgánico con posibles aplicaciones en varios campos como la química, la biología, la medicina y la industria. Este compuesto se caracteriza por su estructura única, que incluye un grupo nonanoylhidrazinilideno y una porción diclorobenzoato.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [3-[(E)-(nonanoylhidrazinilideno)metil]fenil] 2,4-dicloro benzoato típicamente involucra un proceso de varios pasos. El paso inicial a menudo incluye la preparación del intermedio hidrazona al hacer reaccionar nonanoyl hidrazina con un aldehído o cetona adecuado. Este intermedio luego se hace reaccionar con ácido 2,4-diclorobenzoico o sus derivados en condiciones específicas para formar el producto final. Las condiciones de reacción comunes incluyen el uso de solventes como etanol o metanol, y catalizadores como ácido clorhídrico o ácido sulfúrico para facilitar la reacción.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El proceso se puede optimizar para obtener mayores rendimientos y pureza, a menudo involucrando reactores de flujo continuo y técnicas avanzadas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
[3-[(E)-(nonanoylhidrazinilideno)metil]fenil] 2,4-dicloro benzoato puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar usando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en la porción diclorobenzoato.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de benzoatos sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, [3-[(E)-(nonanoylhidrazinilideno)metil]fenil] 2,4-dicloro benzoato se usa como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite varias modificaciones, lo que lo hace valioso en la química orgánica sintética.
Biología
En la investigación biológica, este compuesto se puede usar como una sonda para estudiar interacciones enzimáticas o como un ligando en estudios de unión a receptores. Su grupo hidrazinilideno puede formar complejos estables con iones metálicos, lo que lo hace útil en la química bioinorgánica.
Medicina
En medicina, [3-[(E)-(nonanoylhidrazinilideno)metil]fenil] 2,4-dicloro benzoato puede tener un potencial como agente terapéutico. Su capacidad para interactuar con objetivos biológicos podría hacerlo útil en el desarrollo de fármacos, particularmente en el diseño de inhibidores para enzimas o receptores específicos.
Industria
En el sector industrial, este compuesto se puede utilizar en la producción de productos químicos especiales, incluidos agroquímicos y productos farmacéuticos. Sus propiedades únicas también pueden hacerlo adecuado para su uso en ciencia de materiales, como en el desarrollo de nuevos polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo de acción de [3-[(E)-(nonanoylhidrazinilideno)metil]fenil] 2,4-dicloro benzoato involucra su interacción con objetivos moleculares específicos. El grupo hidrazinilideno puede formar enlaces covalentes con sitios nucleofílicos en proteínas o enzimas, potencialmente inhibiendo su actividad. La porción diclorobenzoato puede mejorar la afinidad de unión del compuesto a ciertos receptores o enzimas, lo que lleva a un efecto biológico más potente.
Comparación Con Compuestos Similares
Compuestos similares
Acetoacetato de etilo: Se utiliza como intermedio químico en varias síntesis.
Solución de lactato de Ringer: Se utiliza en aplicaciones médicas para la reanimación de líquidos.
Unicidad
Lo que diferencia a [3-[(E)-(nonanoylhidrazinilideno)metil]fenil] 2,4-dicloro benzoato de compuestos similares es su combinación única de grupos funcionales, que permite una amplia gama de reacciones químicas y aplicaciones. Su grupo hidrazinilideno proporciona versatilidad en la formación de complejos estables, mientras que la porción diclorobenzoato mejora su reactividad y afinidad de unión.
Propiedades
Fórmula molecular |
C23H26Cl2N2O3 |
|---|---|
Peso molecular |
449.4 g/mol |
Nombre IUPAC |
[3-[(E)-(nonanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C23H26Cl2N2O3/c1-2-3-4-5-6-7-11-22(28)27-26-16-17-9-8-10-19(14-17)30-23(29)20-13-12-18(24)15-21(20)25/h8-10,12-16H,2-7,11H2,1H3,(H,27,28)/b26-16+ |
Clave InChI |
QMFHJYFPINUATL-WGOQTCKBSA-N |
SMILES isomérico |
CCCCCCCCC(=O)N/N=C/C1=CC(=CC=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
CCCCCCCCC(=O)NN=CC1=CC(=CC=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-Dimethylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12026228.png)

![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12026236.png)

![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12026268.png)

![4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(2,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026278.png)




![Benzofuro[3,2-c]pyridin-1(2h)-one](/img/structure/B12026314.png)
![2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12026318.png)
![4-[(5E)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12026326.png)
